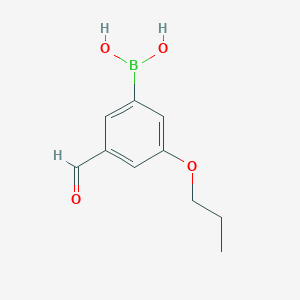

![molecular formula C9H12N2O2 B1340315 3-[(Pyridin-3-ylmethyl)amino]propanoic acid CAS No. 99362-31-9](/img/structure/B1340315.png)

3-[(Pyridin-3-ylmethyl)amino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

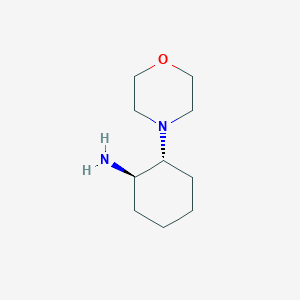

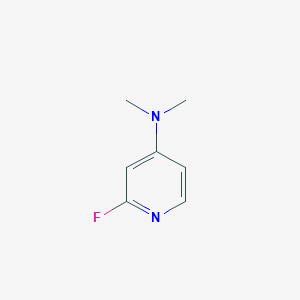

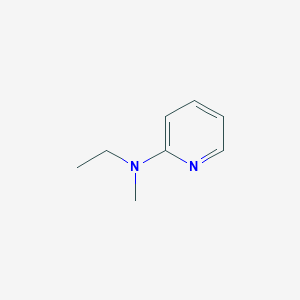

3-[(Pyridin-3-ylmethyl)amino]propanoic acid is a compound that features a pyridine ring, which is a basic structural unit in many organic molecules, including vitamins, drugs, and pesticides. The compound is characterized by the presence of an amino group attached to a propanoic acid moiety through a methylene bridge to the pyridine ring. This structure is versatile and can be used to synthesize various derivatives with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

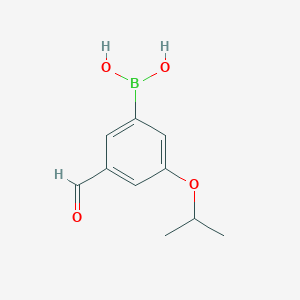

The synthesis of derivatives of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid can be achieved through various routes. For instance, a direct coupling method has been employed to attach alcohols and amines to a 3-(pyridin-3-yl)propanoic acid ligand coordinated to a Pt(II) complex, leading to the formation of ester and amide derivatives with potential thermoactivatable properties . Additionally, the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives has been reported using alum as a catalyst in aqueous media, highlighting a green chemistry approach .

Molecular Structure Analysis

The molecular structure of compounds related to 3-[(Pyridin-3-ylmethyl)amino]propanoic acid can be complex, with the potential to form various coordination geometries around metal centers. For example, the single crystal structures of copper(II) and cobalt(II) complexes with derivatives of the compound have shown distorted square pyramidal and folded arrangements, respectively . These structures are significant as they influence the chemical reactivity and stability of the complexes.

Chemical Reactions Analysis

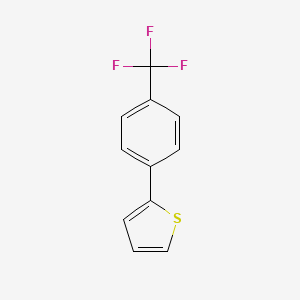

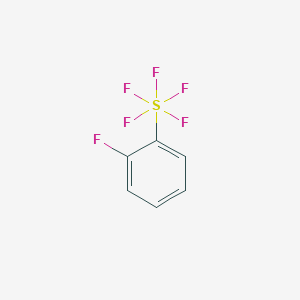

The reactivity of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid derivatives can lead to the formation of a wide array of products. Reactions with nucleophiles have been shown to produce acyclic 2-substituted derivatives and trifluoromethyl-containing heterocyclic compounds . Moreover, condensation reactions with aromatic amines can yield pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine derivatives .

Physical and Chemical Properties Analysis

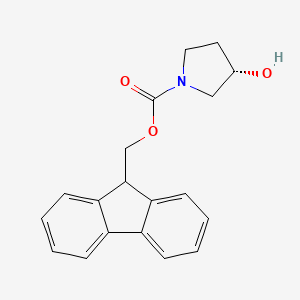

The physical and chemical properties of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid derivatives are influenced by their molecular structure and substituents. The presence of perfluorinated chains in some derivatives can impart thermoactivatable properties, which are of interest for applications such as anticancer agents . The stability constants of metal complexes with these derivatives are also noteworthy, particularly for copper(II) complexes, which exhibit very high stability . The solubility, stability, and reactivity of these compounds in various media are crucial for their potential applications in pharmaceuticals and materials science.

Applications De Recherche Scientifique

-

Pharmaceutical Chemistry

- Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

- These derivatives were evaluated for their biological activities such as inhibitors of receptor tyrosine kinase, pharmacokinetics profiles, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

- The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .

- To investigate antibacterial and antifungal activities, minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) parameters were evaluated, and derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure .

-

Material Science

Safety And Hazards

Propriétés

IUPAC Name |

3-(pyridin-3-ylmethylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6,11H,3,5,7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAMEGKRKNQPON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588126 |

Source

|

| Record name | N-[(Pyridin-3-yl)methyl]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Pyridin-3-ylmethyl)amino]propanoic acid | |

CAS RN |

99362-31-9 |

Source

|

| Record name | N-[(Pyridin-3-yl)methyl]-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Amino-phenyl)-5-benzo[1,3]dioxol-5-YL-1H-pyrazole-3-carboxylic acid](/img/structure/B1340266.png)